Cas no 2228129-07-3 (2-amino-3-methyl-3-(thiophen-2-yl)butanoic acid)

2-Amino-3-methyl-3-(thiophen-2-yl)butanoic acid is a non-proteinogenic amino acid derivative featuring a thiophene moiety, which imparts unique structural and electronic properties. This compound is of interest in medicinal chemistry and drug development due to its potential as a building block for peptidomimetics and bioactive molecules. The thiophene ring enhances lipophilicity and may influence binding interactions in biological systems. Its stereochemistry and functional groups make it a versatile intermediate for synthetic modifications. The compound’s stability and compatibility with standard coupling reagents facilitate its use in solid-phase peptide synthesis. Researchers value it for its ability to introduce conformational constraints or modulate pharmacokinetic properties in designed compounds.
2-amino-3-methyl-3-(thiophen-2-yl)butanoic acid structure
2228129-07-3 structure
Product Name:2-amino-3-methyl-3-(thiophen-2-yl)butanoic acid
CAS No:2228129-07-3
MF:C9H13NO2S
MW:199.27002120018
CID:6000085
PubChem ID:165669698
Update Time:2025-05-21

2-amino-3-methyl-3-(thiophen-2-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-methyl-3-(thiophen-2-yl)butanoic acid
    • 2228129-07-3
    • EN300-1832596
    • Inchi: 1S/C9H13NO2S/c1-9(2,7(10)8(11)12)6-4-3-5-13-6/h3-5,7H,10H2,1-2H3,(H,11,12)
    • InChI Key: ZOMYWUCMOINQOQ-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(C)(C)C(C(=O)O)N

Computed Properties

  • Exact Mass: 199.06669983g/mol
  • Monoisotopic Mass: 199.06669983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 91.6Ų

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2-amino-3-methyl-3-(thiophen-2-yl)butanoic acid Related Literature

Additional information on 2-amino-3-methyl-3-(thiophen-2-yl)butanoic acid

Comprehensive Overview of 2-amino-3-methyl-3-(thiophen-2-yl)butanoic acid (CAS No. 2228129-07-3)

2-amino-3-methyl-3-(thiophen-2-yl)butanoic acid (CAS No. 2228129-07-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique thiophene ring and amino acid backbone, serves as a critical intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, owing to its structural similarity to naturally occurring amino acids and its ability to modulate biological pathways.

The molecular structure of 2-amino-3-methyl-3-(thiophen-2-yl)butanoic acid combines a thiophene moiety with a branched alkyl chain, making it a versatile building block for peptide mimetics and small-molecule therapeutics. Its CAS No. 2228129-07-3 is frequently searched in academic and industrial databases, reflecting its relevance in modern medicinal chemistry. Recent studies highlight its role in targeting enzyme inhibitors and receptor modulators, aligning with the growing demand for precision medicine and personalized therapeutics.

One of the most discussed topics in the context of 2-amino-3-methyl-3-(thiophen-2-yl)butanoic acid is its potential in neurodegenerative disease research. The compound's ability to cross the blood-brain barrier (BBB) has sparked interest in its use for developing treatments for conditions like Alzheimer's and Parkinson's. This aligns with the surge in public interest around brain health and cognitive enhancers, as evidenced by trending searches on platforms like Google Scholar and PubMed.

From a synthetic perspective, CAS No. 2228129-07-3 is often explored for its stereochemical properties, which are crucial for achieving high enantiomeric purity in drug development. The thiophene ring contributes to its lipophilicity, a property highly valued in the design of orally bioavailable drugs. This makes the compound a hot topic in forums discussing drug delivery systems and formulation science.

In addition to its pharmaceutical applications, 2-amino-3-methyl-3-(thiophen-2-yl)butanoic acid is also studied for its role in material science. Its incorporation into polymers and coordination complexes has opened new avenues for creating functional materials with applications in sensors and catalysis. This multidisciplinary appeal ensures its prominence in both academic and industrial research.

As the scientific community continues to explore the potential of CAS No. 2228129-07-3, questions about its scalable synthesis, toxicity profile, and regulatory status remain frequently searched. Addressing these queries is essential for advancing its commercial and therapeutic viability. With its unique structural features and broad applicability, 2-amino-3-methyl-3-(thiophen-2-yl)butanoic acid stands as a compelling subject for future innovation.

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